![molecular formula C17H19NO2S B2490106 N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide CAS No. 329079-29-0](/img/structure/B2490106.png)
N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide" appears to be a specialized organic compound. Similar compounds have been studied for various applications, including their potential in pharmacology and materials science.
Synthesis Analysis
- The synthesis of closely related compounds often involves multiple steps, including acylation, esterification, and various other organic reactions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring of specific reactants under controlled conditions (Sharma et al., 2018).
Molecular Structure Analysis
- Compounds like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide exhibit folded conformations about the methylene C atom of the thioacetamide bridge (Subasri et al., 2016). Such insights could be relevant for understanding the structural aspects of "this compound".
Aplicaciones Científicas De Investigación
1. Herbicide Metabolism and Carcinogenicity Studies
Research conducted by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds structurally related to N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide. They found that these herbicides undergo complex metabolic processes in liver microsomes, potentially leading to carcinogenic compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
2. Anticancer Potential of Derivatives
Zyabrev et al. (2022) synthesized a series of 4-arylsulfonyl-1,3-oxazoles, derivatives closely related to the chemical , and evaluated their anticancer activities. These compounds demonstrated significant activity against various cancer cell lines, suggesting potential as antitumor agents (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).
3. Antimicrobial and Enzyme Inhibitory Activities
A study by Siddiqui et al. (2014) on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which are structurally similar to this compound, demonstrated potential anti-bacterial agents against various strains and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).
4. Antiviral and Virucidal Activities
Research by Wujec et al. (2011) on 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, related to the compound of interest, showed that these derivatives have the potential to reduce viral replication of human adenovirus type 5 and ECHO-9 virus, indicating antiviral and virucidal properties (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-3-20-15-9-7-14(8-10-15)18-17(19)12-21-16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOWMSGUYTXPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2490023.png)
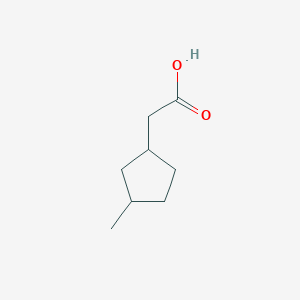
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)
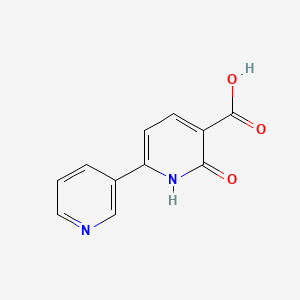
![4-(3-Chlorobenzo[b]thiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2490033.png)
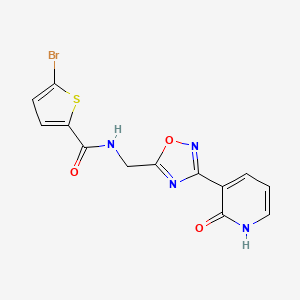


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide](/img/structure/B2490040.png)
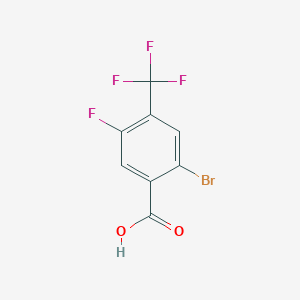

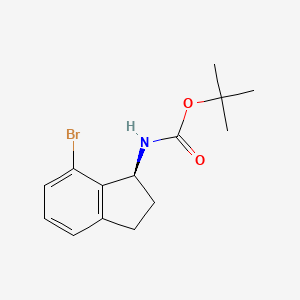
![tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2490045.png)
![N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2490046.png)